![molecular formula C11H16N2O2S B1602457 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS No. 953727-42-9](/img/structure/B1602457.png)
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine
Overview
Description
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine, commonly known as PPSMA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPSMA is a primary amine derivative of sulfonylphenyl, which has been found to exhibit various pharmacological properties.
Scientific Research Applications
Catalysis and Organic Synthesis
- The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford pincer palladacycles, characterized in solid state and evaluated for their catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Pharmacological Research
- Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones exhibited anticonvulsant activity. This suggests potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).
Photocytotoxic Applications
- Iron(III) complexes, incorporating derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for cellular imaging and photocytotoxicity under red light. These complexes showed significant photocytotoxicity in various cell lines, indicating their potential in cancer treatment (Basu et al., 2014).
Drug Development
- The discovery of TAK-438, a novel pyrrole derivative including the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, as a potent potassium-competitive acid blocker (P-CAB) showcased its application in treating acid-related diseases with higher efficacy and longer duration than traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).
Material Science
- The development of soluble polyimides based on a novel pyridine-containing diamine showcases the material science application of derivatives of this compound. These polyimides displayed good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, derived from the this compound structure, demonstrated significant anticancer activity. These complexes reduced cell viability in various cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
properties
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVZCGNCUBNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588503 | |
Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953727-42-9 | |
Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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